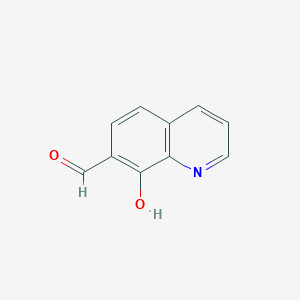

8-Hydroxyquinoline-7-carbaldehyde

描述

Overview of Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of numerous biologically active compounds. tandfonline.comnih.govbohrium.com Its versatile structure allows for a wide range of chemical modifications, making it a frequent choice for the design of novel therapeutic agents. tandfonline.comnih.gov The inherent properties of the quinoline ring system, including its ability to intercalate into DNA and interact with various enzymes, have led to its incorporation into a multitude of approved drugs and clinical candidates for treating cancer, inflammatory diseases, and bacterial infections. nih.gov The adaptability of the quinoline scaffold has solidified its status as a "privileged structure" in medicinal chemistry, signifying its capacity to bind to multiple biological targets with high affinity. nih.govresearchgate.net

Significance of 8-Hydroxyquinoline (B1678124) Derivatives as a Privileged Structure

Within the extensive family of quinoline-based compounds, 8-hydroxyquinoline (8-HQ) and its derivatives are particularly noteworthy. rsc.orgnih.govresearchgate.net The defining feature of 8-HQ is the hydroxyl group at the 8-position, which, in close proximity to the nitrogen atom in the pyridine ring, creates a powerful bidentate chelating site for metal ions. nih.govscirp.org This ability to bind with a wide array of metal ions is central to the diverse biological activities of 8-hydroxyquinoline derivatives, which include antimicrobial, anticancer, and neuroprotective effects. nih.govnih.gov The versatility of the 8-HQ scaffold has led to its designation as a "privileged structure," highlighting its importance in the development of new therapeutic agents. rsc.orgresearchgate.netrsc.org

Positioning of 8-Hydroxyquinoline-7-carbaldehyde within 8-Hydroxyquinoline Analogs

This compound, also known as 7-formyl-8-quinolinol, is a specific analog of 8-hydroxyquinoline distinguished by the presence of a carbaldehyde (or formyl) group at the 7-position of the quinoline ring. cymitquimica.com This aldehyde functional group significantly influences the chemical reactivity and potential applications of the molecule. It serves as a key synthetic intermediate, allowing for the creation of a wide range of derivatives, most notably Schiff bases, through condensation reactions with various amines. researchgate.netmdpi.com The introduction of the aldehyde group at the 7-position, adjacent to the chelating hydroxyl and nitrogen groups, can also modulate the metal-binding properties and, consequently, the biological activity of the resulting complexes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-hydroxyquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNLFMRNEFPDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295500 | |

| Record name | 8-hydroxyquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-78-3 | |

| Record name | 5683-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-hydroxyquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 Hydroxyquinoline 7 Carbaldehyde and Its Derivatives

Direct Formylation Approaches

Direct formylation methods introduce a formyl (-CHO) group onto an activated aromatic ring, such as 8-hydroxyquinoline (B1678124), in a single step. The hydroxyl group at the C-8 position strongly activates the ring towards electrophilic substitution, primarily at the ortho (C-7) and para (C-5) positions. Several classical name reactions are employed for this purpose, each with distinct mechanisms and varying degrees of regioselectivity. nih.govmdpi.comrroij.com

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. wikipedia.orgtheunconditionalguru.in The reaction typically involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). byjus.com The process begins with the base deprotonating chloroform to generate the highly reactive dichlorocarbene (B158193) (:CCl₂) electrophile. wikipedia.orgbyjus.com Simultaneously, the phenolic hydroxyl group is deprotonated to form a phenoxide, which enhances the nucleophilicity of the aromatic ring. wikipedia.org The electron-rich ring then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.orgjk-sci.com

In the case of 8-hydroxyquinoline, the Reimer-Tiemann reaction is known to produce a mixture of positional isomers. The electronic and steric environment of the 8-hydroxyquinoline nucleus directs the incoming electrophile to both the C-5 and C-7 positions. Research has shown that formylation under these conditions can yield 8-hydroxyquinoline-5-carbaldehyde (B1267011) as the major product and 8-hydroxyquinoline-7-carbaldehyde as the minor product. nih.gov This lack of complete regioselectivity necessitates chromatographic separation to isolate the desired C-7 isomer.

Table 1: Positional Selectivity in the Reimer-Tiemann Formylation of 8-Hydroxyquinoline

| Position of Formylation | Product Name | Reported Yield | Reference |

| C-5 | 8-Hydroxyquinoline-5-carbaldehyde | 38% | nih.gov |

| C-7 | This compound | 10% | nih.gov |

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often with glycerol (B35011) or glyceroboric acid as the solvent. ecu.eduwikipedia.org This reaction is generally considered inefficient but can be an expedient route for certain o-hydroxyaldehydes. wikipedia.orguni.edu The reaction mechanism is believed to involve the generation of an electrophilic iminium species from HMTA, which then attacks the activated aromatic ring. wikipedia.org A subsequent series of steps, including an intramolecular redox reaction and hydrolysis, leads to the final aldehyde product. wikipedia.org

Application of the Duff reaction to 8-hydroxyquinoline has been attempted for the synthesis of this compound. Studies have indicated that the traditional Duff reaction can yield the desired product, although often with significant impurities that complicate purification. ecu.edu Modified versions of the Duff reaction have also been explored, but in some cases, the traditional method provided higher, albeit impure, yields of the target compound. ecu.edu

Table 2: Summary of the Duff Reaction for this compound

| Reagents | Key Features | Outcome | Reference |

| 8-Hydroxyquinoline, Hexamethylenetetramine (HMTA), Acetic Acid | Formylation primarily at the ortho (C-7) position. | Product obtained, but with impurities. | ecu.edu |

| Known for often low percent yields. | Traditional reaction yielded more product than a modified version in one study. | ecu.edu |

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comijpcbs.comchemijournal.com The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org

This Vilsmeier reagent is a relatively mild electrophile, making the reaction highly suitable for activated substrates like 8-hydroxyquinoline. chemistrysteps.com The electrophile attacks the aromatic ring, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to afford the corresponding aldehyde. chemistrysteps.comorganic-chemistry.org The Vilsmeier-Haack reaction is a key synthetic tool for producing various quinoline (B57606) carbaldehydes and has been cited as a method for the formylation of 8-hydroxyquinoline derivatives. nih.govmdpi.comresearchgate.net

Table 3: Overview of the Vilsmeier-Haack Formylation

| Reagent Components | Electrophile | Substrate Suitability | Reference |

| N,N-Dimethylformamide (DMF) | Chloroiminium ion (Vilsmeier Reagent) | Electron-rich aromatics and heterocycles | chemistrysteps.comorganic-chemistry.org |

| Phosphorus Oxychloride (POCl₃) | [CH₃)₂N=CHCl]⁺ | Including 8-hydroxyquinoline and its derivatives | nih.govmdpi.com |

Multi-step Synthesis Routes

Multi-step syntheses provide an alternative to direct formylation, offering potentially greater control over regioselectivity. These strategies typically involve two main phases: the initial construction of the core quinoline heterocycle, followed by the introduction and/or modification of a functional group at the C-7 position to yield the carbaldehyde.

The foundational 8-hydroxyquinoline ring system can be constructed through several classic synthetic methods. The Skraup synthesis is a widely recognized method that involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as the nitro compound corresponding to the amine), and sulfuric acid. rroij.comchemicalbook.com To synthesize 8-hydroxyquinoline itself, o-aminophenol is reacted with glycerol. chemicalbook.comprepchem.com

Another important method is the Friedlander synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). rroij.com A variation of these approaches involves the reaction of a suitable 2-aminophenol (B121084) with an α,β-unsaturated aldehyde, such as acrolein, under acidic conditions to build the heterocyclic ring. rsc.org These methods allow for the synthesis of variously substituted 8-hydroxyquinolines by starting with appropriately functionalized precursors.

Once the 8-hydroxyquinoline scaffold is in place, the carbaldehyde can be introduced at the C-7 position through the transformation of a pre-installed functional group. This indirect approach circumvents the regioselectivity issues often encountered in direct formylation.

One such strategy is the Mannich reaction, which can introduce an aminomethyl group onto the 8-hydroxyquinoline ring, preferentially at the C-7 position. acs.org This reaction involves treating 8-hydroxyquinoline with formaldehyde (B43269) and a secondary amine. The resulting 7-(aminomethyl)-8-hydroxyquinoline could then, in principle, be converted to the aldehyde through oxidation or other functional group transformations.

An alternative strategy involves the introduction of a methyl group at the C-7 position. The resulting 7-methyl-8-hydroxyquinoline could then be oxidized to this compound. The oxidation of an analogous compound, 8-hydroxy-2-methylquinoline, to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide has been successfully demonstrated, suggesting this is a viable pathway. nih.gov Furthermore, the documented synthesis of derivatives possessing a carboxyl group at C-7 for biological studies implies that well-established methods for functionalizing this specific position exist, which could be adapted for aldehyde synthesis. rroij.comscispace.com

Derivatization of Existing 8-Hydroxyquinoline Cores

A primary strategy for synthesizing this compound involves the direct functionalization of the pre-existing 8-hydroxyquinoline scaffold. This approach leverages the inherent reactivity of the 8-hydroxyquinoline ring system, particularly its susceptibility to electrophilic substitution. The phenolic hydroxyl group at the C-8 position activates the ring, directing incoming electrophiles to the ortho and para positions, namely C-7 and C-5.

Formylation reactions are the most common methods for introducing the carbaldehyde group onto the 8-hydroxyquinoline core. Several classical and modern formylation techniques have been employed, each with its own set of advantages and challenges regarding regioselectivity and yield.

Key Formylation Methods:

Reimer-Tiemann Reaction: This method utilizes chloroform in a basic medium to generate a dichlorocarbene electrophile, which then attacks the activated phenoxide ring of 8-hydroxyquinoline. mdpi.comrroij.com While effective, this reaction can lead to a mixture of the 5-carbaldehyde and 7-carbaldehyde isomers, necessitating purification to isolate the desired this compound. mdpi.com

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride. mdpi.comresearchgate.net The Vilsmeier-Haack reaction is a versatile method for formylating activated aromatic rings and has been successfully applied to 8-hydroxyquinoline. mdpi.comresearchgate.net Similar to the Reimer-Tiemann reaction, control of regioselectivity between the C-5 and C-7 positions can be a challenge. mdpi.com

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, often followed by hydrolysis. mdpi.com This method has also been utilized for the formylation of 8-hydroxyquinoline derivatives. mdpi.com

The choice of formylation method and the specific reaction conditions can influence the ratio of the resulting 5- and 7-carbaldehyde isomers. For instance, the steric and electronic properties of any pre-existing substituents on the 8-hydroxyquinoline ring can direct the formylation to a specific position.

| Formylation Method | Reagents | Key Features | Reference |

| Reimer-Tiemann | Chloroform, Strong Base | Can produce a mixture of 5- and 7-isomers. | mdpi.comrroij.com |

| Vilsmeier-Haack | DMF, Phosphorus Oxychloride | A versatile method for formylation. | mdpi.comresearchgate.net |

| Duff Reaction | Hexamethylenetetramine, Acid | Another viable formylation technique. | mdpi.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic protocols, and the synthesis of 8-hydroxyquinoline derivatives is no exception. Green chemistry principles, such as the use of safer solvents, energy efficiency, and waste reduction, are being increasingly integrated into synthetic strategies.

A notable example is the synthesis of this compound aroylhydrazone Schiff bases through the condensation of this compound and aryl hydrazines. researchgate.net This reaction has been successfully carried out in neat water, a benign and environmentally safe solvent, under microwave irradiation. researchgate.net This approach not only avoids the use of hazardous organic solvents but also often leads to shorter reaction times and simplified work-up procedures. researchgate.net

Recent Innovations and Emerging Synthetic Techniques

The field of organic synthesis is continually evolving, with new technologies and methodologies being developed to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited from these advancements.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netwjbphs.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. researchgate.netresearchgate.net

In the context of this compound derivatives, microwave energy has been effectively used to drive condensation reactions. For example, the synthesis of 8-hydroxyquinoline aroylhydrazone Schiff bases was achieved in 15-30 minutes with excellent isolated yields when conducted under microwave irradiation in water. researchgate.net This rapid and efficient method highlights the potential of microwave technology to accelerate the synthesis of complex molecules. researchgate.net

| Technique | Advantages | Application Example | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Energy efficiency | Synthesis of 8-hydroxyquinoline aroylhydrazone Schiff bases in water. | researchgate.netresearchgate.netwjbphs.com |

Synthetic Challenges and Future Directions in Compound Preparation

Despite the advancements in synthetic methodologies, several challenges remain in the preparation of this compound and its derivatives. A primary obstacle is achieving high regioselectivity in the formylation of the 8-hydroxyquinoline core. mdpi.com The electronic activation of both the C-5 and C-7 positions often leads to the formation of a mixture of isomers, which can be difficult and costly to separate. mdpi.com

Future research will likely focus on the development of more selective catalytic systems that can direct the formylation exclusively to the C-7 position. This could involve the use of novel directing groups or catalysts that can differentiate between the two reactive sites based on subtle steric or electronic differences.

Another area for future development is the expansion of green synthetic methods. While microwave-assisted synthesis in water has shown promise, the exploration of other green solvents, solid-state reactions, and flow chemistry techniques could further enhance the sustainability of these synthetic processes. The development of one-pot, multi-component reactions that can construct complex 8-hydroxyquinoline derivatives in a single step from simple starting materials is also a highly desirable goal.

Advanced Spectroscopic Characterization and Elucidation of 8 Hydroxyquinoline 7 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 8-Hydroxyquinoline-7-carbaldehyde, the ¹H NMR spectrum exhibits distinct signals corresponding to each proton.

In a study using DMSO-d₆ as the solvent, the spectrum showed a singlet for the aldehyde proton at a downfield chemical shift of 10.41 ppm. mdpi.com The analysis also revealed that an intramolecular hydrogen bond between the adjacent hydroxyl group at the C8 position and the carbonyl group at the C7 position leads to a deshielding effect, resulting in this low-field signal for the aldehyde proton. mdpi.com The aromatic protons appear as a series of doublets and doublets of doublets between 7.24 and 9.07 ppm, with coupling constants that help delineate the proton-proton connectivities within the quinoline (B57606) ring system. mdpi.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

|---|---|---|---|---|

| 10.41 | s | - | 1H, HC=O | mdpi.com |

| 9.07 | dd | ³J(H,H) = 8.0, ⁴J(H,H) = 1.6 | 1H, aromatic | mdpi.com |

| 8.78 | dd | ³J(H,H) = 4.4, ⁴J(H,H) = 1.5 | 1H, aromatic | mdpi.com |

| 7.99 | d | ³J(H,H) = 8.0 | 1H, aromatic | mdpi.com |

| 7.57 | dd | ³J(H,H) = 8.1, ⁴J(H,H) = 4.3 | 1H, aromatic | mdpi.com |

| 7.24 | d | ³J(H,H) = 7.9 | 1H, aromatic | mdpi.com |

Solvent: DMSO-d₆, Frequency: 400.2 MHz

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. While specific ¹³C NMR data for this compound is not detailed in the provided search results, data for closely related derivatives like 5-Methyl-8-hydroxyquinoline-7-carbaldehyde have been reported. mdpi.com For this derivative, the aldehydic carbon appears at 192.3 ppm, and the aromatic and methyl carbons resonate between 17.9 and 157.4 ppm. mdpi.com By analogy, the spectrum of this compound would be expected to show a signal for the C=O group in a similar downfield region (~190-200 ppm) and distinct signals for the ten carbons of the quinoline ring system.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data sets for this compound are not available in the search results, these techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For instance, it would show correlations between adjacent aromatic protons, confirming their positions relative to one another on the quinoline rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly bonded. This would definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping long-range (2-3 bond) H-C correlations. Key expected correlations for this compound would include a cross-peak between the aldehyde proton (H-C7) and the carbons at positions C6 and C8, as well as the aldehydic carbon (C7). These correlations are instrumental in confirming the substitution pattern of the quinoline core.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. The FTIR spectrum of this compound displays key absorption bands that confirm its structure. mdpi.com A notable feature is the strong stretching vibration (ν) of the carbonyl group (C=O) observed at 1667 cm⁻¹. mdpi.com Additionally, a band at 3344 cm⁻¹ corresponds to the O-H stretch of the hydroxyl group, while bands for C-H stretching and bending are also present. mdpi.com

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3344 | ν(O-H) | Hydroxyl (-OH) | mdpi.com |

| 2859 | ν(C-H) | Aldehyde (CHO) | mdpi.com |

| 1667 | ν(C=O) | Carbonyl (Aldehyde) | mdpi.com |

| 1425 | ν(C-H) | Aromatic C-H | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 173, which corresponds to its nominal molecular weight. mdpi.com The fragmentation pattern is also characteristic, with a prominent peak at m/z 146, representing the loss of a carbonyl group (CO), which is a common fragmentation pathway for aldehydes. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula. The calculated exact mass for the molecular formula of this compound, C₁₀H₇NO₂, is 173.047678466 Da. nih.govnih.gov HRMS measurements can verify this mass to within a few parts per million, offering unambiguous confirmation of the compound's elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and structural integrity of this compound and its derivatives. In a typical analysis, the compound is introduced into the mass spectrometer, where it is ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion is then measured.

For this compound, the expected molecular weight is 173.17 g/mol . cymitquimica.com ESI-MS analysis would therefore show a prominent peak at an m/z value corresponding to the protonated molecule [M+H]⁺, which is approximately 174.18. Fragmentation patterns observed in the mass spectrum can provide further structural confirmation. For instance, a common fragmentation pathway involves the loss of the formyl group (CHO), leading to a fragment ion with a lower m/z value. mdpi.com

Derivatives of this compound will exhibit different m/z values corresponding to their unique molecular weights. For example, Schiff base derivatives formed by the condensation of the aldehyde with various amines will show a molecular ion peak that reflects the addition of the amine moiety. acs.org High-resolution mass spectrometry (HRMS) can be employed for highly accurate mass measurements, which helps in determining the elemental composition of the parent molecule and its fragments, thus providing unequivocal structural verification. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic transitions within this compound. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure and electronic system.

The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the UV-Vis region. mdpi.com These bands arise from π → π* and n → π* electronic transitions within the quinoline ring system and the carbonyl group. The position and intensity of these bands are sensitive to the solvent environment. nih.govresearchgate.net

In a study using methanol (B129727) as the solvent, this compound exhibited several absorption maxima (λmax). mdpi.com These correspond to different electronic transitions within the molecule. The solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. For example, polar solvents can stabilize the ground and excited states to different extents, causing either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the absorption bands. nih.gov

Below is a table summarizing the UV-Vis absorption data for this compound in methanol:

| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) |

| 395 | 3.04 |

| 322 | 3.89 |

| 263 | 3.96 |

| 239 | 4.40 |

| 210 | 4.13 |

Data sourced from a study by Wantulok et al. (2008). mdpi.com

The intense absorption bands are primarily attributed to π → π* transitions, while weaker bands may be associated with n → π* transitions. The specific electronic transitions can be further elucidated through theoretical calculations. eurjchem.com

Luminescence Spectroscopy

Luminescence spectroscopy, particularly fluorescence spectroscopy, provides valuable insights into the excited-state properties of this compound and its derivatives.

While 8-hydroxyquinoline (B1678124) itself is weakly fluorescent due to an efficient excited-state proton transfer process, its derivatives can exhibit significant fluorescence. rroij.comrsc.orgresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment.

The introduction of a carbaldehyde group at the 7-position can modulate the fluorescence of the 8-hydroxyquinoline core. The emission spectrum is often characterized by a broad band, and the position of the emission maximum can be influenced by solvent polarity. In many 8-hydroxyquinoline derivatives, chelation with metal ions leads to a significant enhancement of fluorescence intensity. rroij.comnih.gov This is often attributed to increased molecular rigidity and the inhibition of non-radiative decay pathways upon complexation.

The study of Schiff base derivatives of this compound has shown that their fluorescence can be selectively enhanced or quenched in the presence of specific metal ions, making them useful as fluorescent chemosensors. epstem.net For example, a Schiff base derivative of 5-chloro-8-hydroxyquinoline-7-carbaldehyde (B3301372) showed a notable fluorescence enhancement at 546 nm upon binding with Zn²⁺ ions. epstem.net

A key photophysical process in 8-hydroxyquinoline and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.govnih.gov This process involves the transfer of a proton from the hydroxyl group (-OH) to the nitrogen atom of the quinoline ring in the electronically excited state.

Upon photoexcitation, the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen is significantly strengthened. nih.gov This facilitates the ultrafast transfer of the proton, leading to the formation of a transient keto-tautomer. This tautomer has a different electronic structure and typically emits fluorescence at a longer wavelength (a large Stokes shift) compared to the absorption of the initial enol form. The ESIPT process is often responsible for the weak fluorescence of the parent 8-hydroxyquinoline, as it provides a rapid non-radiative decay channel. rsc.orgnih.gov

The efficiency of the ESIPT process can be influenced by substituents on the quinoline ring and the nature of the solvent. researchgate.netrsc.org In some derivatives, the ESIPT process can be inhibited, leading to enhanced fluorescence from the enol form. Conversely, in other derivatives, the ESIPT process is highly efficient, dominating the excited-state deactivation pathway. The study of the ESIPT mechanism is crucial for designing fluorescent probes and materials with tailored photophysical properties. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD) for Structural Confirmation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous confirmation of the molecular structure of this compound and its derivatives.

While a specific SCXRD structure for this compound was not found in the provided search results, the structures of closely related derivatives have been determined. mdpi.com For instance, the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde has been elucidated, revealing a planar ring system. mdpi.com The packing of molecules in the crystal lattice is stabilized by π-π stacking interactions.

The crystallographic data obtained from SCXRD is typically deposited in crystallographic databases and includes the following parameters:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

This detailed structural information is invaluable for understanding the structure-property relationships of this compound and for the rational design of new derivatives with specific functionalities.

Prototropic Equilibria and Tautomerism of 8 Hydroxyquinoline 7 Carbaldehyde

Ground-State Tautomerism (OH and NH Forms)

In the ground electronic state, 8-Hydroxyquinoline-7-carbaldehyde (8-HQC) exists in a solvent-dependent equilibrium between two primary tautomeric forms: the enol-imine (OH) form and the keto-enamine (NH) form. acs.orgnih.gov The OH form, also referred to as the 7-quinolinol form, is characterized by a hydroxyl group at position 8 of the quinoline (B57606) ring. acs.orgnih.gov In contrast, the NH form, or 7(1H)-quinolinone form, results from the transfer of the hydroxyl proton to the quinoline nitrogen atom, creating a keto group at position 8 and a protonated nitrogen at position 1. acs.orgnih.gov

The establishment of this equilibrium has been confirmed through various spectroscopic techniques, including ¹H and ¹³C NMR, as well as electronic absorption spectroscopy. acs.orgnih.gov The relative populations of the OH and NH tautomers are significantly influenced by the solvent environment. acs.orgnih.gov For instance, in nonpolar solvents, the OH form is generally more stable. However, with increasing solvent polarity and hydrogen-bonding capability, the equilibrium shifts to favor the more polar NH tautomer. acs.orgbeilstein-journals.org This is evident in the appearance of a new low-energy absorption band at around 400 nm in polar and protic solvents, which is characteristic of the NH form. researchgate.net

Excited-State Tautomerism and Hydrogen Atom Transfer (HAT)

Upon photoexcitation, this compound and its derivatives can undergo excited-state intramolecular proton transfer (ESIPT) or, more accurately, hydrogen atom transfer (HAT). acs.orgnih.gov This process involves the transfer of the hydrogen atom from the hydroxyl group to the quinoline nitrogen in the electronically excited state. acs.orgnih.gov This phenomenon is a key feature of many 8-hydroxyquinoline (B1678124) derivatives and is responsible for their characteristic fluorescence properties. scispace.comrroij.com

The carbaldehyde group at position 7 plays a crucial role in facilitating this long-range proton transfer, acting as a "proton crane" or intramolecular hydrogen-transporting crane. acs.orgnih.govacs.org The process is initiated by the excitation of the OH form, which, in the excited state, can lead to the formation of the excited NH tautomer. beilstein-journals.org This excited-state tautomerization is often associated with a significant Stokes shift in the fluorescence spectrum, as the emission occurs from the energetically relaxed NH* state. The efficiency of this HAT process can be influenced by the specific substitution pattern on the quinoline ring and the nature of the solvent. acs.orgnih.gov

Solvent Effects on Tautomeric Equilibria

The equilibrium between the OH and NH tautomers of this compound is markedly influenced by the solvent's polarity and its ability to form hydrogen bonds. acs.orgnih.gov

Nonpolar Solvents: In aprotic, nonpolar solvents like toluene, the enol (OH) form is found to be substantially more stable. mdpi.com

Polar Aprotic Solvents: In polar aprotic solvents such as acetonitrile, the increased polarity of the medium stabilizes the more polar keto (NH) tautomers, leading to an increase in their population. beilstein-journals.org

Protic Solvents: In protic solvents, including alcohols and water, the NH form is significantly favored. acs.orgnih.gov This is due to the ability of these solvents to form intermolecular hydrogen bonds, which can stabilize the NH tautomer. beilstein-journals.org Specifically, proton-donating solvents can form stabilizing hydrogen bonds with the carbonyl group of the keto tautomer. beilstein-journals.org The appearance of a distinct absorption band around 450 nm in protic solvents is a clear indicator of the presence of the NH form. mdpi.com

The table below summarizes the effect of different solvents on the tautomeric equilibrium.

| Solvent Type | Predominant Tautomer | Observed Spectroscopic Changes |

| Nonpolar (e.g., Toluene) | OH (enol) | Absorption maximum in the near UV range (~340 nm). mdpi.com |

| Polar Aprotic (e.g., Acetonitrile) | Increased population of NH (keto) | Increased intensity of the longer-wavelength absorption band. beilstein-journals.org |

| Protic (e.g., Alcohols, Water) | NH (keto) | Strong absorption band around 400-450 nm. researchgate.netmdpi.com |

pH-Dependent Prototropic Equilibria (Neutral and Ionic Structures: OH, NH, Anion, Cation)

In aqueous solutions, the prototropic equilibria of this compound become more complex due to the influence of pH. The molecule can exist in four main forms: the neutral 7-quinolinol (OH) and 7(1H)-quinolinone (NH) tautomers, a deprotonated anion (A), and a protonated cation (C). researchgate.netacs.org

Cationic Form (C): In strongly acidic solutions, the quinoline nitrogen atom is protonated, forming a cation. The protonation center has been identified as the quinolinyl nitrogen atom. researchgate.net

Neutral Forms (OH and NH): In the neutral pH range, the equilibrium between the OH and NH tautomers exists, as described previously.

Anionic Form (A): In alkaline solutions, the hydroxyl group deprotonates to form an anion.

The interconversion between these species is governed by the acidity constants (pKa values) associated with the protonation of the nitrogen atom and the deprotonation of the hydroxyl group. The photophysical properties, including absorption and fluorescence, of each of these ionic and neutral forms are distinct. researchgate.net For instance, it has been noted that the phenolic group of hydroxyquinolines is more acidic, and the ring nitrogen atom is more basic, in the excited state compared to the ground state. researchgate.net

The different protonation states of a related 8-hydroxyquinoline derivative have been characterized by distinct UV-visible and ¹H NMR spectral changes, allowing for the determination of the order of deprotonation steps: quinolinium-NH⁺, followed by the phenolic hydroxyl group, and then another protonated site in the specific derivative. mdpi.com This highlights the intricate relationship between pH and the molecular structure of these compounds.

| pH Range | Dominant Species | Description |

| Strongly Acidic | Cation (C) | Protonation of the quinoline nitrogen. researchgate.net |

| Neutral | OH and NH Tautomers | Equilibrium between the enol and keto forms. researchgate.netacs.org |

| Alkaline | Anion (A) | Deprotonation of the hydroxyl group. researchgate.netacs.org |

Coordination Chemistry of 8 Hydroxyquinoline 7 Carbaldehyde with Metal Ions

Ligand Properties and Chelation Ability

8-Hydroxyquinoline-7-carbaldehyde, like its parent compound, is a potent monoprotic, bidentate chelating agent. nih.govscirp.org The primary mechanism of chelation involves two key donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. scirp.orgscirp.org Upon coordination with a metal ion, the phenolic proton is displaced, and the ligand binds to the metal center as an anionic bidentate ligand, forming a stable five-membered chelate ring. scispace.comnih.gov

The presence of the electron-withdrawing carbaldehyde group at the C-7 position is expected to modulate the electronic properties of the quinoline (B57606) ring system. nih.gov While the fundamental (N,O) chelation is preserved, such substitutions can influence the acidity of the phenolic proton and the electron density on the donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes. The parent 8-HQ ligand is known to be weakly fluorescent, a property that is significantly enhanced upon complexation with metal ions due to increased molecular rigidity and inhibition of excited-state proton transfer. scispace.com This feature is often exploited in the development of fluorescent chemosensors for metal ion detection. scirp.org

Formation of Metal Complexes

This compound readily forms coordination complexes with a diverse array of metal ions. The formation of these complexes is driven by the strong affinity of the bidentate (N,O) donor set for metal centers.

The stoichiometric ratio in complexes of 8-hydroxyquinoline (B1678124) derivatives is largely dependent on the coordination number and oxidation state of the central metal ion. While specific studies on this compound are limited, the behavior of the parent 8-HQ and other isomers provides a strong basis for expected stoichiometries.

Divalent metal ions (M²⁺) that favor four-coordinate or six-coordinate geometries, such as Cu²⁺, Ni²⁺, and Co²⁺, typically form complexes with a 1:2 metal-to-ligand ratio (ML₂). scirp.orgscirp.org In these complexes, two deprotonated ligand molecules satisfy the charge and coordination requirements of the metal ion. For six-coordinate metals, the remaining coordination sites may be occupied by solvent molecules. scirp.org Trivalent metals like aluminum (Al³⁺) form highly stable 1:3 complexes (ML₃), such as the well-known tris(8-hydroxyquinolinato)aluminum(III) (AlQ₃), which is widely used in organic light-emitting diodes (OLEDs). scispace.com For some metal ions like Silver(I), a 1:1 (M:L) stoichiometry has been reported with the parent 8-HQ ligand. ajchem-a.comajchem-a.com

| Metal Ion | Ligand | Stoichiometric Ratio (Metal:Ligand) | Reference |

|---|---|---|---|

| Co(II) | 8-Hydroxyquinoline | 1:2 | scirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | scirp.org |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | scirp.org |

| Zn(II) | 8-Hydroxyquinoline-2-carbaldehyde Schiff Base | 1:2 | ulusofona.ptacs.org |

| Al(III) | 8-Hydroxyquinoline | 1:3 | scispace.com |

| Ag(I) | 8-Hydroxyquinoline | 1:1 | ajchem-a.comajchem-a.com |

The predominant binding mode for this compound is bidentate chelation through the quinoline nitrogen and the deprotonated phenolic oxygen. nih.govresearchgate.net This (N,O) coordination forms a stable five-membered ring, which is a characteristic feature of this ligand class.

While the aldehyde group at the 7-position does not typically participate directly in coordination in its native state, it offers significant coordination versatility through chemical modification. The aldehyde function serves as a synthetic handle for the preparation of more complex polydentate ligands, such as Schiff bases formed by condensation with primary amines. mdpi.com For example, Schiff base derivatives of the related 8-hydroxyquinoline-2-carbaldehyde have been shown to act as tridentate (N,N,O) ligands, where the imine nitrogen also coordinates to the metal center. mdpi.com This demonstrates the potential of the carbaldehyde group to expand the coordination capabilities of the 8-hydroxyquinoline scaffold.

The 8-hydroxyquinolinate framework is renowned for its ability to chelate a wide variety of metal ions across the periodic table. nih.govscispace.com

Al³⁺ : 8-Hydroxyquinoline derivatives are well-known for forming highly fluorescent and stable complexes with aluminum(III). scispace.com These properties have led to their use as selective fluorescent sensors for Al³⁺ detection. scispace.com

Zn²⁺ and Cu²⁺ : These divalent metals readily form complexes with 8-hydroxyquinoline-based ligands. acs.org Numerous studies on Schiff base derivatives of 8-hydroxyquinoline-2-carbaldehyde have reported the synthesis and characterization of their Cu(II) and Zn(II) complexes, which typically adopt a 1:2 (metal:ligand) stoichiometry. ulusofona.ptresearchgate.net

Ni²⁺ : Nickel(II) forms stable complexes with 8-hydroxyquinoline ligands. scirp.org Studies on Ni(II) complexes with Schiff base derivatives of other 8-HQ-carbaldehydes show the formation of octahedral geometries with two tridentate ligands. mdpi.comresearchgate.net

Fe³⁺ : Iron(III) is another trivalent ion that is strongly chelated by 8-hydroxyquinoline. nih.gov

Ag⁺ : The parent 8-hydroxyquinoline ligand has been shown to form a 1:1 complex with silver(I). ajchem-a.comajchem-a.com The coordination involves the nitrogen and oxygen atoms, similar to other metal ions. ajchem-a.com

Ru : Ruthenium complexes incorporating 8-hydroxyquinoline and its analogues have been synthesized and characterized. nih.govresearchgate.net These complexes are of interest for their potential applications in catalysis and medicine. mdpi.com

VO : Vanadyl (VO²⁺) and other vanadium species form complexes with 8-hydroxyquinoline derivatives. rsc.orgmdpi.com These have been investigated for their biological activities and catalytic potential. researchgate.netresearchgate.net Schiff base derivatives of 8-hydroxyquinoline-2-carbaldehyde have been used to create V(IV)O complexes with a [VO(L)₂] formulation. mdpi.com

Solution-Phase Studies of Metal-Ligand Interactions

Understanding the behavior of metal complexes in solution is crucial for many of their applications. Spectrophotometric and potentiometric titrations are common methods used to determine the stability of these complexes in solution.

The stability constant (or formation constant, Kf) is a quantitative measure of the affinity between a metal ion and a ligand in solution. Higher values indicate the formation of more stable complexes. There is a lack of specific stability constant data for this compound in the literature. However, data from the parent 8-HQ and closely related isomers can provide valuable insights into the expected stability of its metal complexes. For instance, studies on Schiff base derivatives of 8-hydroxyquinoline-2-carbaldehyde have shown that Cu(II) complexes are more stable than the corresponding Zn(II) complexes. ulusofona.ptacs.org The formation constant for the 1:1 complex of Ag(I) with 8-hydroxyquinoline has been determined spectrophotometrically. ajchem-a.comajchem-a.com

| Metal Ion | Ligand | Formation Constant (Kf) | Reference |

|---|---|---|---|

| Ag(I) | 8-Hydroxyquinoline | 4.2 x 108 | ajchem-a.comajchem-a.com |

| Cu(II) | 8-Hydroxyquinoline-2-carbaldehyde Schiff Base (L1) | log βML = 12.3, log βML2 = 22.8 | acs.org |

| Zn(II) | 8-Hydroxyquinoline-2-carbaldehyde Schiff Base (L1) | log βML = 7.7, log βML2 = 14.7 | acs.org |

| Note: βML and βML2 represent the overall formation constants for the 1:1 and 1:2 complexes, respectively. |

Proton Dissociation Constants of the Ligand

The proton dissociation constants (pKa values) are fundamental parameters that govern the formation of metal complexes, as they determine the pH range over which the ligand deprotonates to become an effective chelating agent. For this compound, the ligand possesses two potential sites for proton dissociation: the phenolic hydroxyl group (-OH) and the quinoline nitrogen, which can be protonated.

While specific experimental pKa values for this compound are not extensively documented in the cited literature, the values for the parent compound, 8-hydroxyquinoline, provide a valuable reference. The dissociation equilibria correspond to the deprotonation of the protonated quinoline nitrogen (pKa1) and the phenolic hydroxyl group (pKa2). The presence of the electron-withdrawing carbaldehyde group at the 7-position is expected to influence these values, typically by increasing the acidity (lowering the pKa) of the phenolic proton.

Table 1: Proton Dissociation Constants for 8-Hydroxyquinoline (Parent Compound)

| Constant | Equilibrium | Typical Value |

|---|---|---|

| pKa1 | LH₂⁺ ⇌ LH + H⁺ | ~5.0 |

Note: These values are for the parent 8-hydroxyquinoline and serve as a reference. The actual values for this compound may differ due to the electronic effects of the substituent.

Solid-State Characterization of Metal Complexes

The characterization of metal complexes in the solid state is crucial for understanding their structure, bonding, and properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, UV-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction are commonly employed.

Although detailed crystallographic data for complexes of this compound are limited in the available research, spectroscopic methods provide significant insights into the coordination mode. For metal complexes of the parent 8-hydroxyquinoline, FTIR spectroscopy confirms coordination by showing characteristic shifts in vibrational frequencies. scirp.orgscirp.orgajchem-a.com For instance, the broad O-H stretching band of the free ligand (around 3200-3400 cm⁻¹) typically disappears upon complexation, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. researchgate.net Furthermore, changes in the C-O and C=N stretching vibrations provide evidence of the bidentate coordination involving both the phenolic oxygen and the quinoline nitrogen. scirp.org

UV-Vis spectroscopy is also used to characterize these complexes. The electronic spectra of the complexes, when compared to the free ligand, often exhibit shifts in the absorption bands corresponding to π→π* and n→π* transitions, which is indicative of ligand-to-metal charge transfer and confirms complex formation. scirp.orgscirp.org For example, studies on Co(II) and Ni(II) complexes with 8-hydroxyquinoline show absorption maxima around 371 nm and 366 nm, respectively, demonstrating the influence of the metal ion on the electronic structure of the ligand. scirp.org

Theoretical Studies of Metal Coordination

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure, stability, and coordination geometry of metal complexes. These computational methods complement experimental findings and can predict properties of complexes that are difficult to study empirically.

Theoretical investigations have been conducted on derivatives of 8-hydroxyquinoline to understand how substituents influence their affinity for metal ions. nih.gov A study involving an ester-derivative of 8-hydroxyquinoline substituted at the 7-position revealed important details about its complexation with iron(III). nih.gov DFT calculations demonstrated that the high-spin (HS) state of the iron(III) complex is the most stable configuration. nih.gov This finding was crucial as it led to a calculated UV-vis absorption spectrum that perfectly matched experimental results. nih.gov

The study further concluded that functionalization at the 7-position facilitates a "salicylate coordination" mode. This type of coordination results in a metal environment that is very close to an ideal octahedral geometry, suggesting a stable and well-defined complex structure. nih.gov Such theoretical work underscores the importance of the substituent position on the chelating properties of the 8-hydroxyquinoline scaffold, showing that the 7-position is favorable for creating stable, octahedrally coordinated metal complexes. nih.gov DFT has also been used to optimize the molecular geometry and calculate geometric parameters like bond lengths and angles for related 8-hydroxyquinoline complexes, further elucidating the nature of the metal-ligand interactions. scholarpublishing.org

Applications of 8 Hydroxyquinoline 7 Carbaldehyde in Sensing and Detection

Design Principles of Chemosensors

The design of chemosensors based on 8-hydroxyquinoline-7-carbaldehyde typically follows a receptor-fluorophore model. In this structure, the 8-hydroxyquinoline (B1678124) moiety acts as both the ion recognition site (receptor) and the signaling unit (fluorophore).

The fundamental principle lies in the modulation of the compound's photophysical properties upon binding with an analyte. The 8-hydroxyquinoline core itself is weakly fluorescent. This is often due to an excited-state proton transfer process from the hydroxyl group to the pyridine (B92270) nitrogen. nih.gov However, when the molecule chelates with a metal ion, this process can be inhibited, and the molecule's rigidity increases. This chelation-enhanced fluorescence (CHEF) is a key design principle that results in a significant "turn-on" fluorescent signal. rsc.org

Another sophisticated design strategy involves the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. rsc.org Molecules designed for ESIPT possess a five- or six-membered ring formed by an intramolecular hydrogen bond. rsc.org The 8-hydroxyquinoline structure, with its hydrogen bond between the phenolic proton and the quinoline (B57606) nitrogen, is an ideal candidate for ESIPT. rsc.org The chelation of a metal ion disrupts this hydrogen bond by removing the proton, thereby blocking the ESIPT pathway and causing a distinct change in the fluorescence spectrum. rsc.org This allows for the creation of highly sensitive sensors with large Stokes shifts, which minimizes interference between the excitation and emission signals. rsc.orgrsc.org

Fluorescent Chemosensors for Metal Ions

The strong chelating ability of the 8-hydroxyquinoline scaffold has led to the development of numerous fluorescent chemosensors for detecting biologically and environmentally important metal ions. nih.gov The aldehyde group at the 7-position provides a convenient site for synthetic modification, allowing for the creation of various Schiff base derivatives to fine-tune selectivity and sensitivity.

Aluminum (Al³⁺) is a widespread element whose overexposure can be toxic. Therefore, developing sensitive probes for its detection is crucial for environmental and biological monitoring. nih.gov Derivatives of this compound have proven to be effective fluorescent sensors for Al³⁺.

For instance, a Schiff base derived from 8-hydroxyquinoline exhibited moderate selectivity for Al³⁺ with a detection limit below 10⁻⁷ M under weakly acidic conditions. nih.gov Another sensor formed a 1:2 complex with Al³⁺, resulting in a notable fluorescence enhancement and a very low detection limit of 1.91 nM. rsc.org This particular sensor also demonstrated a visible colorimetric change from yellow to colorless upon Al³⁺ binding. rsc.org Research has also shown that sensors based on related structures can detect Al³⁺ at levels far below the World Health Organization (WHO) guidelines for drinking water. acs.org

Table 1: Performance of 8-Hydroxyquinoline-based Fluorescent Sensors for Al³⁺

| Sensor/Probe | Analyte | Detection Limit | Complex Ratio (Sensor:Ion) | Observed Change | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline derivative (L) | Al³⁺ | 1.91 nM | 1:2 | Significant fluorescence enhancement | rsc.org |

| 8-Hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | <0.1 µM | Not Specified | Fluorescence enhancement | nih.gov |

| 8-Hydroxyjulolidine-9-carboxaldehyde derivative | Al³⁺ | 0.193 µM | Not Specified | Excellent selective fluorescence response | acs.org |

Zinc (Zn²⁺) is an essential trace element in biological systems, and fluorescent probes for its detection are valuable tools in life sciences. Sensors derived from 8-hydroxyquinoline are well-suited for this purpose.

A novel Schiff base fluorescent probe synthesized from an 8-aminoquinoline (B160924) derivative demonstrated dual selectivity for both Zn²⁺ and Al³⁺, but with different fluorescent color responses and a detection limit for Zn²⁺ of 11.5 nM. almacgroup.com Another 8-hydroxyquinoline derivative was developed as a fluorescent chemosensor for Zn²⁺, showing good selectivity over the often-interfering cadmium ion (Cd²⁺). rsc.org The design of ESIPT-active sensors has also been successfully applied to Zn²⁺ detection, where coordination with the ion inhibits the ESIPT process and "turns on" an orange fluorescence.

Table 2: Performance of 8-Hydroxyquinoline-based Fluorescent Sensors for Zn²⁺

| Sensor/Probe | Analyte | Detection Limit | Key Feature | Observed Change | Reference |

|---|---|---|---|---|---|

| Schiff base of 8-aminoquinoline derivative (HL) | Zn²⁺ | 11.5 nM | Dual selectivity for Zn²⁺/Al³⁺ | "Turn-on" fluorescence | almacgroup.com |

| 8-Hydroxyquinoline derivative 1 | Zn²⁺ | Not Specified | Selective over Cd²⁺ | Fluorescence emission | rsc.org |

| ESIPT-Active Schiff-base (HL) | Zn²⁺ | Not Specified | ESIPT inhibition | Orange fluorescence "turn-on" |

The functionality of these fluorescent sensors is governed by specific photophysical mechanisms that are modulated by the analyte.

Photoinduced Electron Transfer (PET): A typical PET sensor consists of a fluorophore linked to a receptor (quencher) by a spacer. rsc.org In the "off" state, upon excitation, an electron is transferred from the receptor to the fluorophore, quenching the fluorescence. rsc.org When the receptor binds to an analyte, its electron-donating ability is suppressed, which blocks the PET process and "turns on" the fluorescence. rsc.org This mechanism is a cornerstone in designing 'off-on' fluorescent probes.

Excited-State Intramolecular Proton Transfer (ESIPT): As previously mentioned, ESIPT is a process where a proton is transferred within a molecule in its excited state. rsc.org For 8-hydroxyquinoline-based sensors, the molecule exists in an enol form in the ground state. rsc.org Upon photoexcitation, the proton from the hydroxyl group transfers to the quinoline nitrogen, creating an excited keto form, which then fluoresces. rsc.org When a metal ion binds to the sensor, it removes the hydroxyl proton, preventing the ESIPT process. rsc.org This inhibition leads to a significant change in the fluorescence signal, making ESIPT a powerful tool for sensor design. rsc.org

Colorimetric Sensors

In addition to fluorescence, analyte binding to this compound derivatives can induce a change in the absorption spectrum, leading to a visible color change. This allows for the development of colorimetric sensors, which offer the advantage of simple, naked-eye detection without the need for sophisticated instrumentation. For example, a probe for Al³⁺ detection showed a clear color change from yellow to colorless. rsc.org Furthermore, new azo-dyes based on the 8-hydroxyquinoline scaffold have been synthesized as highly sensitive colorimetric chemosensors for nickel (Ni²⁺), producing distinct color changes from violet to orange. rsc.org

Applications in Environmental Monitoring

The high sensitivity and selectivity of sensors based on this compound make them highly suitable for environmental monitoring. The detection of toxic metal ions like Al³⁺ is crucial due to its prevalence from sources like acid rain. nih.gov Sensors capable of detecting Al³⁺ in soil extracts and at concentrations below WHO guidelines for drinking water highlight their practical utility. nih.govacs.org Similarly, the development of low-cost, easy-to-use sensor strips for the rapid analysis of ions like nickel and aluminum in water samples demonstrates their potential for on-site environmental analysis. rsc.org

Biosensing Applications of this compound

The direct application of this compound as a primary recognition element in biosensors is not extensively documented in current scientific literature. The compound is more frequently noted as a versatile precursor in the synthesis of more complex molecules and Schiff base derivatives that exhibit properties suitable for biosensing. nih.gov The inherent chelating and fluorescent properties of the 8-hydroxyquinoline scaffold, however, make its derivatives prime candidates for the development of sophisticated biosensors for various biological analytes. rroij.com

Research has successfully demonstrated the utility of closely related derivatives of this compound in the detection of biologically significant metal ions. These ions play crucial roles in a myriad of physiological and pathological processes, making their detection vital for diagnostics and biomedical research.

A notable example is the development of a fluorescent chemosensor based on a Schiff base derivative of 5-chloro-8-hydroxyquinoline-7-carbaldehyde (B3301372) . This derivative has been shown to be a highly selective and sensitive sensor for Zinc ions (Zn²⁺). The sensing mechanism relies on the fluorescence enhancement observed upon the binding of Zn²⁺ to the Schiff base ligand. This interaction forms a stable complex, which significantly increases the fluorescence intensity, allowing for the quantitative detection of Zn²⁺.

The detailed research findings for this derivative highlight the potential of the this compound framework in constructing robust biosensors. The key parameters of this biosensor are summarized in the table below.

| Sensor | Analyte | Detection Principle | Limit of Detection | Stoichiometry (Sensor:Analyte) |

| Schiff base of 5-chloro-8-hydroxyquinoline-7-carbaldehyde | Zn²⁺ | Fluorescence Enhancement | Not Reported | 1:1 |

It is important to emphasize that while the above data pertains to a derivative, it underscores the foundational role that this compound can play in the design of future biosensors for a range of biological targets. The aldehyde group at the 7-position provides a convenient site for chemical modification, allowing for the attachment of various recognition moieties to target specific biomolecules such as proteins, nucleic acids, or enzymes.

Computational Chemistry and Theoretical Investigations of 8 Hydroxyquinoline 7 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G* are frequently employed to model the properties of these molecules. researchgate.netmdpi.com Such calculations provide a fundamental understanding of the molecule's behavior.

A crucial first step in any computational study is the optimization of the molecule's geometrical structure to find its lowest energy conformation. eurjchem.com For 8-Hydroxyquinoline-7-carbaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. DFT calculations are used to locate the minimum energy structure on the potential energy surface. The resulting optimized geometry typically shows an essentially planar quinoline ring system. The relative orientation of the hydroxyl and carbaldehyde groups is critical in determining the molecule's potential for intramolecular hydrogen bonding and its participation in proton transfer processes.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate fundamental electronic descriptors. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of the molecule. eurjchem.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For quinoline derivatives, the HOMO and LUMO are often delocalized over the entire π-system of the molecule. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule and helps identify regions susceptible to electrophilic and nucleophilic attack. eurjchem.com

Table 1: Representative Frontier Molecular Orbital Energies for a Related Quinoline Derivative (Data representative of DFT calculations on quinoline systems)

| Property | Energy (eV) | Description |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.7 eV | Indicator of chemical stability and reactivity |

Note: The values are illustrative for a quinoline system and can vary based on the specific derivative and computational method.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules. eurjchem.com It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in geometry. These calculations also yield oscillator strengths, which predict the intensity of electronic transitions. acs.org This information is invaluable for simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net For 7-hydroxyquinoline-8-carbaldehydes, TD-DFT calculations have been successfully used to rationalize their electronic absorption and fluorescence properties. acs.org

Table 2: Sample TD-DFT Calculated Excitation Properties (Data based on findings for 7-hydroxyquinoline-8-carbaldehydes)

| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | ~430 | 0.15 | HOMO → LUMO |

| S0 → S2 | ~350 | 0.45 | HOMO-1 → LUMO |

| S0 → S3 | ~285 | 0.20 | HOMO → LUMO+1 |

Note: These values are representative and sourced from studies on closely related isomers to illustrate the type of data generated. acs.org

Ab Initio Computations

Alongside DFT, ab initio quantum chemistry methods have been utilized to study hydroxyquinoline systems. nih.gov These methods, which derive from first principles without relying on experimental parameters, can offer a higher level of theory and are often used to benchmark or corroborate DFT results. acs.orgnih.gov While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory can provide very accurate descriptions of molecular properties, especially for systems where electron correlation is significant. Studies on 7-hydroxyquinoline-8-carbaldehydes have successfully used both DFT and ab initio computations to support experimental observations. acs.orgnih.gov

Modeling of Tautomeric Equilibria and Proton Transfer Processes

This compound can exist in different tautomeric forms, primarily the enol form (8-quinolinol) and the keto form (8(1H)-quinolinone). Computational modeling is essential for understanding the equilibrium between these forms and the mechanisms of proton transfer. nih.gov Studies on the closely related 7-hydroxyquinoline-8-carbaldehydes have shown a solvent-dependent equilibrium between the hydroxy (OH) and quinolinone (NH) tautomers. acs.orgnih.gov

Computational models are used to calculate the relative energies of the different tautomers and the energy barriers of the transition states connecting them. These calculations reveal the most stable form in a given environment (gas phase or solvent) and the feasibility of proton transfer in both the ground and excited states. researchgate.net The carbaldehyde group can act as a "proton crane," facilitating a long-range proton transfer from the hydroxyl group to the quinoline nitrogen atom, a process that can be modeled computationally. acs.orgnih.gov

Simulation of Spectroscopic Properties

A significant application of computational chemistry is the simulation of various types of spectra, which provides a direct link between theoretical models and experimental measurements. By calculating spectroscopic parameters, researchers can predict how a molecule will interact with electromagnetic radiation, aiding in the analysis of experimental data.

UV-Vis Spectra: As mentioned, TD-DFT is used to simulate UV-Vis spectra by calculating excitation energies and oscillator strengths. acs.orgresearchgate.net

Vibrational Spectra (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled to account for systematic errors and then compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to assign specific vibrational modes to observed peaks.

NMR Spectra: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. eurjchem.com Comparing the simulated NMR spectra with experimental data helps to confirm the molecular structure and assign chemical shifts to specific nuclei within the molecule.

Computational Studies of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool to elucidate the intricate reaction mechanisms of organic molecules. In the case of this compound, theoretical investigations have provided valuable insights into its reactivity, particularly focusing on formylation reactions and the potential for prototropic tautomerism, including excited-state intramolecular proton transfer (ESIPT). These studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), help to rationalize experimental observations and predict the behavior of the molecule under various conditions.

One area of significant interest is the computational analysis of the formylation of 8-hydroxyquinoline (B1678124) to yield its various carbaldehyde derivatives. Theoretical studies have been conducted to understand the regioselectivity of this reaction, explaining why the formyl group is directed to specific positions on the quinoline ring. mdpi.com The electron-donating nature of the hydroxyl group at the C8 position, along with the lone pair of electrons on the nitrogen atom, increases the electron density at the C5 and C7 positions, making them susceptible to electrophilic substitution. mdpi.com Computational models can calculate the activation energies for the formation of different isomers, thereby predicting the most likely products.

Furthermore, the presence of both a hydroxyl group and a nitrogen atom in the quinoline ring system of 8-hydroxyquinoline and its derivatives suggests the possibility of proton transfer reactions. For the parent compound, 8-hydroxyquinoline, computational studies have extensively investigated the excited-state intramolecular proton transfer (ESIPT) process. nih.gov These studies show that upon photoexcitation, the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen is significantly strengthened, facilitating an ultrafast proton transfer with a negligible energy barrier. nih.gov This ESIPT mechanism is a fundamental photochemical reaction pathway for this class of compounds.

While direct and extensive computational studies on the reaction mechanisms of this compound are not as widely published as for some of its isomers, the principles derived from related systems are highly applicable. For instance, detailed computational work on the isomeric 7-hydroxyquinoline-8-carbaldehydes has shed light on ground- and excited-state long-range prototropic tautomerization. acs.orgnih.gov These studies have identified a solvent-dependent equilibrium between the enol (OH) and keto (NH) tautomeric forms. acs.orgnih.gov The carbaldehyde group in these systems can act as a "proton crane," facilitating the transfer of a proton over a longer distance. acs.orgnih.gov

The following tables summarize key findings from computational studies on 8-hydroxyquinoline and its derivatives, illustrating the types of data generated to understand their reaction mechanisms.

Table 1: Theoretical Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) in 8-Hydroxyquinoline

| Computational Method | Key Finding | Reference |

| DFT/TD-DFT | The intramolecular hydrogen bond (O-H···N) is significantly strengthened in the S1 excited state. | nih.gov |

| DFT/TD-DFT | The ESIPT reaction is facilitated by this strengthening and occurs on an ultrafast timescale with a negligible energy barrier. | nih.gov |

| DFT/TD-DFT | The intramolecular proton transfer is not favorable in the ground state but becomes feasible upon photo-excitation. | nih.gov |

Table 2: Computational Insights into Tautomerism in Hydroxyquinoline Derivatives

| Compound Family | Computational Method | Key Findings on Reaction Mechanisms | Reference |

| 7-Hydroxyquinoline-8-carbaldehydes | DFT and ab initio | Existence of a solvent-dependent equilibrium between two tautomeric forms (OH and NH) in the ground state. | acs.orgnih.gov |

| 7-Hydroxyquinoline-8-carbaldehydes | DFT and ab initio | Electronic absorption and fluorescence are rationalized by ground- and excited-state hydrogen atom transfer (HAT). | acs.orgnih.gov |

| 7-Hydroxy-8-(azophenyl)quinoline | DFT | Potential for long-range proton transfer, with the molecule existing as a mixture of tautomers. | beilstein-journals.org |

These computational investigations are crucial for designing novel molecules with specific photochemical properties, such as molecular switches and fluorescent probes, based on the 8-hydroxyquinoline scaffold. The theoretical data provides a framework for understanding and predicting the complex interplay of electronic and structural factors that govern the reaction mechanisms of this compound and related compounds.

Biological and Medicinal Chemistry Research Involving 8 Hydroxyquinoline 7 Carbaldehyde

Anticancer and Antitumor Activities

Research has consistently demonstrated that 8-Hydroxyquinoline-7-carbaldehyde and its derivatives possess notable anticancer and antitumor properties. nih.govscispace.com The core 8-hydroxyquinoline (B1678124) structure is integral to these activities, often linked to its ability to chelate metal ions essential for cancer cell processes. nih.gov Derivatives, particularly Schiff bases formed from this compound, have shown significant cytotoxic potential against various cancer cell lines. researchgate.net

New ternary Fe(III) complexes incorporating 8-hydroxyquinoline have been developed and tested, showing greater activity than the common chemotherapy drug cisplatin (B142131) in breast, colorectal, and bone cancer cell lines. researchgate.net Similarly, metal complexes of 8-hydroxyquinoline-proline hybrids have been specifically developed to target multidrug-resistant cancer cells. mdpi.com

| Derivative Type | Target/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Aroylhydrazone Schiff Bases | Cyclin CDC 25B | >90% inhibition at 20 µg/mL | researchgate.net |

| Ternary Fe(III) Complexes | Breast, Colorectal, Bone Cancer Cells | More active than cisplatin | researchgate.net |

| 8-Hydroxyquinoline-coated Graphene Oxide | MCF-7 (Breast Cancer) | Increased cell death and apoptosis | nih.gov |

| Ruthenium(II) Complex | T47D and MDA-MB-231 (Breast Cancer) | Dose-dependent cytotoxicity (IC50: 45.5-48.3 µM) | mdpi.com |

The cytotoxic effects of 8-hydroxyquinoline derivatives are multifaceted. One primary mechanism is the induction of programmed cell death, or apoptosis. nih.gov Studies on 8-hydroxyquinoline-coated graphene oxide nanocomposites demonstrated significantly increased expression of pro-apoptotic genes like P53 and Bax, and decreased expression of the anti-apoptotic BCL2 gene in treated breast cancer cells. nih.gov

Another identified mechanism involves the compound's interaction with essential metal ions. Copper complexes of 8-hydroxyquinoline derivatives have been shown to induce a form of non-apoptotic cell death preceded by significant vacuolization of the endoplasmic reticulum. nih.gov Furthermore, the cytotoxicity of certain Mannich base derivatives of 8-hydroxyquinoline in myeloma cells has been linked to the blockade of voltage-activated potassium (K+) channels, which are crucial for cell proliferation. mdpi.com

The antiproliferative effects of compounds derived from 8-hydroxyquinoline are often associated with their ability to halt the cell cycle, preventing cancer cells from dividing and growing. Research on quinoline-based thiazolidinones, for instance, revealed an inhibitory effect on the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase.

Ruthenium(II) complexes incorporating an 8-hydroxyquinoline moiety have also been shown to induce G0/G1 cell cycle arrest in breast cancer cell lines. mdpi.com This arrest was associated with the downregulation of key cell cycle proteins, including cyclin D1, CDK4, and CDK6, alongside an upregulation of the inhibitor protein p21. mdpi.com Similarly, studies on 8-hydroxyquinoline-coated graphene oxide suggested a potential for nanocomposite-induced cell cycle arrest through the increased expression of the P21 gene, a critical regulator of this process. nih.gov